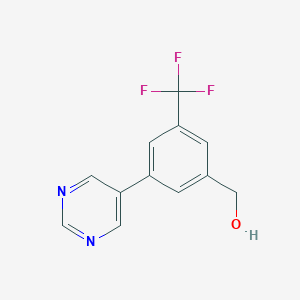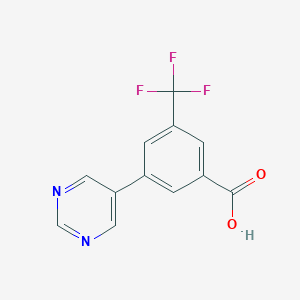
((9-Azidononyl)oxy)(tert-butyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((9-Azidononyl)oxy)(tert-butyl)diphenylsilane: is a specialized organosilicon compound. It features a unique combination of an azido group, a tert-butyl group, and diphenylsilane, making it valuable in various chemical applications. The azido group is known for its reactivity, particularly in click chemistry, while the tert-butyl and diphenylsilane groups provide stability and hydrophobic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane typically involves the following steps:
Formation of 9-Azidononanol: This intermediate is prepared by reacting 9-bromononanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Silylation Reaction: The 9-azidononanol is then reacted with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. This reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification Techniques: Methods such as distillation, recrystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming stable triazole rings.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, reflux conditions.
Click Chemistry: Copper(I) catalysts, alkynes, room temperature.
Reduction: LiAlH4, ether solvents, low temperatures.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions.
Aplicaciones Científicas De Investigación
Chemistry: : ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane is used in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: : The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Industry: : The compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties enhance performance.
Mecanismo De Acción
The mechanism of action of ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparación Con Compuestos Similares
(Benzyloxy)(tert-butyl)diphenylsilane: Similar in structure but with a benzyloxy group instead of an azido group.
tert-Butyl(chloro)diphenylsilane: Contains a chloro group instead of an azido group.
Uniqueness:
Reactivity: The azido group in ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane provides unique reactivity, particularly in click chemistry, which is not present in the similar compounds.
Applications: The presence of the azido group expands its applications in bioconjugation and material science compared to its analogs.
Propiedades
IUPAC Name |
9-azidononoxy-tert-butyl-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3OSi/c1-25(2,3)30(23-17-11-9-12-18-23,24-19-13-10-14-20-24)29-22-16-8-6-4-5-7-15-21-27-28-26/h9-14,17-20H,4-8,15-16,21-22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOYDEVKHDYIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol](/img/structure/B8175160.png)
![Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8175193.png)
![Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8175194.png)
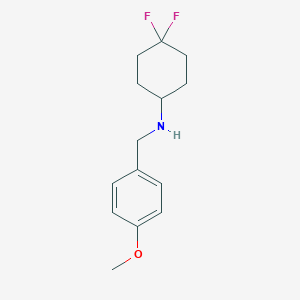


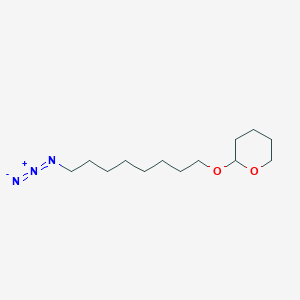
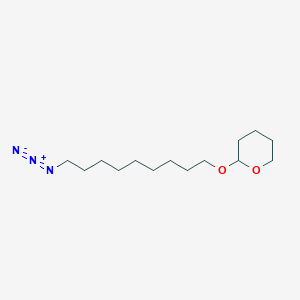

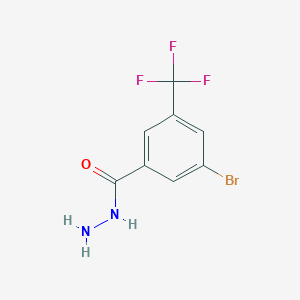

![(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8175258.png)
